N-[4-(Amino)butyl]phthalimide is an organic compound categorized within the phthalimide family of heterocyclic compounds. It features a butyl group attached to the nitrogen atom of the phthalimide ring and an amino group at the fourth position. This compound is recognized for its unique fluorescence properties and has various applications in scientific research, particularly in fields such as medicinal chemistry and materials science.
The compound is identified by its CAS number 99008-43-2 and has a molecular formula of C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. It is classified under organic compounds due to its carbon-based structure and is specifically noted for its heterocyclic nature, which includes a cyclic structure containing nitrogen.
The synthesis of N-[4-(Amino)butyl]phthalimide can be achieved through several methods, with one common approach involving the reaction of phthalic anhydride with 4-aminobutylamine under dehydrative conditions. This reaction typically requires heating to facilitate the formation of the phthalimide ring.
N-[4-(Amino)butyl]phthalimide possesses a structure characterized by:
The canonical SMILES representation for this compound is C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN
, illustrating its complex molecular architecture.
N-[4-(Amino)butyl]phthalimide can undergo various chemical transformations:
The products formed from these reactions depend on the specific reagents and conditions employed, showcasing the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-[4-(Amino)butyl]phthalimide involves its interaction with biological targets through specific molecular interactions. The phthalimide moiety can engage in π-π interactions and hydrogen bonding, which significantly influences its binding affinity to enzymes and receptors. This property makes it a valuable compound in medicinal chemistry for developing enzyme inhibitors and other bioactive molecules .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
Melting Point | 29°C - 31°C |
Solubility | Soluble in ethanol/methanol |
These properties highlight the compound's applicability in various chemical contexts, particularly in organic synthesis and material science .
N-[4-(Amino)butyl]phthalimide has numerous scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry.
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1